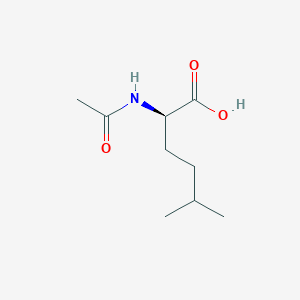
(R)-2-Acetamido-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Acetamido-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-5-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Amino-5-methylhexanoic acid.
Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This reaction forms the acetamido group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Acetamido-5-methylhexanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamido-5-methylhexanoic acid may involve large-scale acetylation reactions using automated reactors and continuous purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Asymmetric Hydrogenation
A patented route (US20140243412A1) describes the synthesis of structurally related (R)-3-(carbamoylmethyl)-5-methylhexanoic acid via asymmetric hydrogenation. While not identical, this method highlights the use of chiral catalysts (e.g., (S)-(+)-mandelic acid) to control stereochemistry .
Phase-Transfer Catalysis (PTC)
For analogous acetamido derivatives, O-methylation under PTC conditions avoids racemization. For example, US9133101B2 reports using tetraalkylammonium salts (e.g., tetrabutylammonium bromide) with methyl iodide or dimethyl sulfate in biphasic systems (water/dichloromethane) . This method achieves >95% enantiomeric purity for similar compounds .
One-Pot Sequential Reactions
A one-pot process for related intermediates involves:
-
Esterification : D-Serine reacts with acetyl chloride to form an N-acetyl ester .
-
Benzylation : Coupling with benzyl amine using peptide reagents (e.g., HOBt) .
-
Hydrolysis : Base-mediated hydrolysis to yield the carboxylic acid .
Acetamido Group (-NAc)
-
Hydrolysis : The acetamido group resists hydrolysis under mild acidic conditions but cleaves in concentrated HCl (6 M) at elevated temperatures .
-
Acylation : Reacts with benzoyl chloride or phenylacetyl chloride in ethyl acetate/water mixtures, catalyzed by K₂CO₃ .
Carboxylic Acid (-COOH)
-
Salt Formation : Forms salts with chiral acids (e.g., tartaric acid) for enantiomeric resolution .
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (HCl gas) .
Key Reaction Data
Stereochemical Considerations
Racemization is a critical challenge during synthesis. The US20110130350A1 patent emphasizes:
-
Low-Temperature Steps : Reactions conducted at 0–5°C minimize epimerization .
-
Chiral Auxiliaries : Use of tert-butyl carbamate groups to stabilize intermediates .
Purification and Isolation
-
pH-Dependent Crystallization : Adjusting pH to 2–3 with HCl precipitates the compound .
-
Solvent Systems : Ethyl acetate/heptane mixtures achieve >98% purity after recrystallization .
Computational Insights
Density functional theory (DFT) studies on related compounds (PubChem CID 11084586) predict nonlinear optical properties, suggesting potential applications in material science .
Scientific Research Applications
®-2-Acetamido-5-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-5-methylhexanoic acid: The precursor to ®-2-Acetamido-5-methylhexanoic acid, differing by the presence of an amino group instead of an acetamido group.
(S)-2-Acetamido-5-methylhexanoic acid: The enantiomer of the compound, with a different three-dimensional arrangement.
Uniqueness
®-2-Acetamido-5-methylhexanoic acid is unique due to its specific chiral configuration and the presence of the acetamido group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-Acetamido-5-methylhexanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-acetamido-5-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |
InChI Key |
DVFFMAIDIFRYDO-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















